molecular formula C13H13ClO2 B8318227 4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8318227
M. Wt: 236.69 g/mol
InChI Key: DQKFXPPLUISPEX-UHFFFAOYSA-N
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Description

4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group, a hydroxy group, and an aldehyde group attached to a tetrahydro-biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of a suitable biphenyl precursor followed by selective chlorination and hydrolysis steps. The reaction conditions typically involve the use of Lewis acids such as aluminum chloride as catalysts and solvents like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4’-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The chloro and hydroxy groups may also contribute to the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

  • 4’-Chloro-4-hydroxybiphenyl-2-carbaldehyde
  • 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-methanol
  • 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carboxylic acid

Uniqueness: 4’-Chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of its functional groups and the tetrahydro-biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-hydroxycyclohexene-1-carbaldehyde

InChI

InChI=1S/C13H13ClO2/c14-11-3-1-9(2-4-11)13-6-5-12(16)7-10(13)8-15/h1-4,8,12,16H,5-7H2

InChI Key

DQKFXPPLUISPEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(CC1O)C=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorophenylboronic acid (6.88 g), EXAMPLE 224A (4.65 g), palladium(II) acetate (131 mg), K2CO3 (18.24 g) and tetrabutylammonium bromide (14.18 g) was added water (200 mL). The mixture was stirred at 50° C. for 4 hours, cooled, and diluted with ethyl acetate (400 mL) and washed with water (3×) and brine and dried over Na2SO4. After filtration and concentration, the residue was loaded on a column and eluted with 5-20% ethyl acetate in hexane to give the title compound.
Quantity
6.88 g
Type
reactant
Reaction Step One
[Compound]
Name
EXAMPLE 224A
Quantity
4.65 g
Type
reactant
Reaction Step Two
Name
Quantity
18.24 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
14.18 g
Type
catalyst
Reaction Step Five
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
131 mg
Type
catalyst
Reaction Step Seven

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